molecular formula C24H21ClN2O3S B2861450 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(3-methylphenyl)acetamide CAS No. 850933-04-9

2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(3-methylphenyl)acetamide

Cat. No.: B2861450
CAS No.: 850933-04-9
M. Wt: 452.95
InChI Key: RHXIRBUEWPLZLQ-UHFFFAOYSA-N
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Description

2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Scientific Research Applications

2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(3-methylphenyl)acetamide has several scientific research applications, including:

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential biological activity. Proper safety measures should be taken when handling this compound, especially if it’s a novel or less-studied molecule .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. Given the diverse biological activities of indole derivatives, this compound could be a promising candidate for further study .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Lewis acids (e.g., aluminum chloride), bases (e.g., sodium hydroxide)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Mechanism of Action

The mechanism of action of 2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to modulate cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-2-(1H-indol-3-yl)ethanone: Similar structure with a ketone group instead of the sulfonyl group.

    N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide: Similar structure with an amide group instead of the sulfonyl group.

    4-chlorophenylsulfonyl-1H-indole: Similar structure with a sulfonyl group directly attached to the indole ring.

Uniqueness

2-({1-[(4-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(3-methylphenyl)acetamide is unique due to the presence of both the sulfonyl and acetamide groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3S/c1-17-5-4-6-20(13-17)26-24(28)16-31(29,30)23-15-27(22-8-3-2-7-21(22)23)14-18-9-11-19(25)12-10-18/h2-13,15H,14,16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXIRBUEWPLZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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